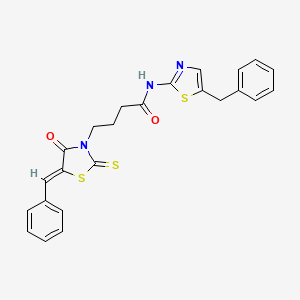

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)butanamide

Description

The compound (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)butanamide (CAS: 303792-66-7) features a thioxothiazolidinone core substituted with a benzylidene group at position 5 and a butanamide linker connected to a 5-benzylthiazol-2-yl moiety . Its Z-configuration at the benzylidene double bond is critical for stereochemical stability and biological interactions.

Properties

IUPAC Name |

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-benzyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S3/c28-21(26-23-25-16-19(31-23)14-17-8-3-1-4-9-17)12-7-13-27-22(29)20(32-24(27)30)15-18-10-5-2-6-11-18/h1-6,8-11,15-16H,7,12-14H2,(H,25,26,28)/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMQWYOSALPLFU-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)C(=CC4=CC=CC=C4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Attributes:

- Thioxothiazolidinone core: Provides electron-rich sulfur atoms for redox activity.

- Benzylidene group : Enhances π-π stacking with biological targets.

- Butanamide linker : Balances rigidity and flexibility for target binding.

- 5-Benzylthiazol-2-yl group : Modulates solubility and receptor affinity.

Structural analogs of this compound differ primarily in substituents on the thiazolidinone ring, benzylidene group, or the amide-linked moiety. Below is a detailed comparison based on synthesis, substituent effects, and available bioactivity data.

Structural Analogs and Substituent Variations

Table 1: Substituent Comparison of Thioxothiazolidinone Derivatives

Key Observations:

- Lipophilicity : The target compound’s benzylthiazole group increases logP compared to hydroxyl- or chlorophenyl-substituted analogs, favoring blood-brain barrier penetration .

- Stereochemical Impact : Z-configuration in the benzylidene group (shared across analogs) is essential for maintaining planar geometry, facilitating interactions with enzymes like tyrosine kinases .

- Solubility : Polar substituents (e.g., hydroxyl in ) reduce logP but may limit cellular uptake.

Key Observations:

- Solvent Effects: Ethanol (target compound) minimizes side reactions compared to acetic acid .

- Base Selection : K₂CO₃ outperforms NH₄OAc in suppressing by-products .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves condensation of thiazolidine derivatives with benzaldehyde derivatives under acidic or basic conditions. Key steps include:

- Benzylidene formation : Catalysts like piperidine or acetic acid are used to facilitate the benzylidene moiety formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–50 minutes) and improves yields (92–96%) compared to traditional reflux methods .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) or solvent-free conditions enhance efficiency and reduce environmental impact .

Example Protocol :

- React 5-benzylidene-2-thioxothiazolidin-4-one with N-(5-benzylthiazol-2-yl)butanamide in ethanol under reflux (7 hours, 85% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Confirms stereochemistry (Z/E configuration) and substituent positions via chemical shifts (e.g., thioxo group at ~170 ppm in ¹³C NMR) .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can reaction yield and purity be optimized during synthesis?

- DoE (Design of Experiments) : Use statistical models to optimize variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for microwave-assisted synthesis .

- Purification Strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity .

Q. What strategies resolve contradictions in reported biological activity data?

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay protocols) .

- Structural Analysis : Use X-ray crystallography or DFT calculations to correlate activity with stereoelectronic properties (e.g., benzylidene group orientation) .

Q. How can structure-activity relationships (SAR) guide analog design?

- Key Modifications :

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like EGFR or COX-2 .

Q. What mechanistic studies are critical for understanding its bioactivity?

- Enzyme Inhibition Kinetics : Measure IC₅₀ and Ki values using fluorogenic substrates (e.g., for proteases or kinases) .

- ROS Detection : Use DCFH-DA probes to assess antioxidant activity in cellular models .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How can thermal stability and degradation pathways be analyzed?

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature and stability under nitrogen/air atmospheres .

- HPLC-MS Degradation Profiling : Identify degradation products under accelerated conditions (e.g., 40°C/75% RH) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data across studies?

Q. What methodologies confirm target engagement in biological systems?

- Pull-Down Assays : Use biotinylated probes to isolate protein targets from cell lysates .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.